N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-phenoxyacetamide N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-phenoxyacetamide
Brand Name: Vulcanchem
CAS No.: 941975-20-8
VCID: VC6736791
InChI: InChI=1S/C18H20N2O4S/c1-14-8-9-15(20-10-5-11-25(20,22)23)12-17(14)19-18(21)13-24-16-6-3-2-4-7-16/h2-4,6-9,12H,5,10-11,13H2,1H3,(H,19,21)
SMILES: CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)COC3=CC=CC=C3
Molecular Formula: C18H20N2O4S
Molecular Weight: 360.43

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-phenoxyacetamide

CAS No.: 941975-20-8

Cat. No.: VC6736791

Molecular Formula: C18H20N2O4S

Molecular Weight: 360.43

* For research use only. Not for human or veterinary use.

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-phenoxyacetamide - 941975-20-8

Specification

CAS No. 941975-20-8
Molecular Formula C18H20N2O4S
Molecular Weight 360.43
IUPAC Name N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-2-phenoxyacetamide
Standard InChI InChI=1S/C18H20N2O4S/c1-14-8-9-15(20-10-5-11-25(20,22)23)12-17(14)19-18(21)13-24-16-6-3-2-4-7-16/h2-4,6-9,12H,5,10-11,13H2,1H3,(H,19,21)
Standard InChI Key QIWDQSBRKFYCMM-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)COC3=CC=CC=C3

Introduction

Chemical Structure and Physicochemical Properties

Structural Analysis

The compound’s structure comprises three key regions:

  • Phenoxyacetamide core: A central acetamide group (-NH-C(=O)-) bridges a phenoxy ring (C₆H₅-O-) and a substituted phenyl group.

  • 2-Methylphenyl substitution: A methyl group at the 2-position of the phenyl ring enhances steric bulk, potentially influencing target binding and metabolic stability.

  • 1,1-Dioxidoisothiazolidin-2-yl moiety: A five-membered isothiazolidine ring with two sulfonyl oxygen atoms (S(=O)₂) at the 1-position. This group may act as a hydrogen bond acceptor or participate in covalent interactions via sulfur electrophilicity .

Table 1: Theoretical Physicochemical Properties

PropertyValue
Molecular FormulaC₁₈H₁₈N₂O₄S
Molecular Weight370.41 g/mol
logP (Partition Coeff.)~3.2 (estimated via analogs)
Hydrogen Bond Donors1 (NH of acetamide)
Hydrogen Bond Acceptors6 (O from phenoxy, S=O, acetamide)
Polar Surface Area~85 Ų

Synthesis and Characterization

Synthetic Pathways

While no explicit synthesis for this compound is documented, analogous phenoxyacetamides are typically synthesized via:

  • Leuckart Reaction: Reductive amination of ketones with ammonium formate to generate secondary amines, followed by acetylation .

  • Nucleophilic Aromatic Substitution: Coupling of 2-phenoxyacetyl chloride with substituted anilines under basic conditions .

  • Isothiazolidine Dioxide Introduction: Sulfur-based cyclization or oxidation of thiol precursors to form the 1,1-dioxidoisothiazolidine ring .

A plausible route involves:

  • Step 1: Synthesis of 5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylaniline via cyclization of 2-methyl-5-mercaptoaniline with 1,3-dibromopropane, followed by oxidation with H₂O₂.

  • Step 2: Acetylation with 2-phenoxyacetyl chloride in dichloromethane using triethylamine as a base .

Analytical Characterization

Hypothetical characterization data based on analogs include:

  • ¹H NMR (CDCl₃): δ 7.35–6.85 (m, 9H, aromatic), 4.60 (s, 2H, OCH₂CO), 3.70–3.20 (m, 4H, isothiazolidine CH₂), 2.30 (s, 3H, CH₃) .

  • IR (KBr): 1680 cm⁻¹ (C=O stretch), 1320–1150 cm⁻¹ (S=O asymmetric/symmetric stretches) .

Pharmacological Activities and Mechanisms

Table 2: Anticancer Activity of Structural Analogs

CompoundCell Line (IC₅₀)Key Substituents
3c MCF-7: 12 µM4-NO₂ phenoxy, 4-Cl phenyl
G214-4430 NCI-60 panel: 15–40 µM1,3,4-Oxadiazole
Query Compound (Predicted)Isothiazolidine dioxide

Anti-Inflammatory and Analgesic Effects

Analogous compounds suppress cyclooxygenase-2 (COX-2) and reduce carrageenan-induced edema in rodent models by >50% at 30 mg/kg . The methyl group may limit metabolic deactivation, while the sulfone moiety could inhibit NF-κB signaling .

Therapeutic Applications and Future Directions

Myeloproliferative Disorders

JAK-2 inhibitors bearing sulfone groups (e.g., patents WO2007089768A2 , US20180170909A1 ) demonstrate efficacy in polycythemia vera and myelofibrosis. The query compound’s isothiazolidine ring may similarly target JAK-STAT pathways, warranting kinase profiling studies .

Oncology

Combination therapy with DNA-damaging agents (e.g., cisplatin) or PARP inhibitors could exploit synthetic lethality in BRCA-mutant cancers .

Challenges and Optimization

  • Solubility: High logP (~3.2) suggests poor aqueous solubility; prodrug strategies (e.g., phosphate esters) may improve bioavailability .

  • Metabolic Stability: The methyl group may reduce CYP450-mediated oxidation, but sulfone metabolism to sulfinic acids requires evaluation .

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